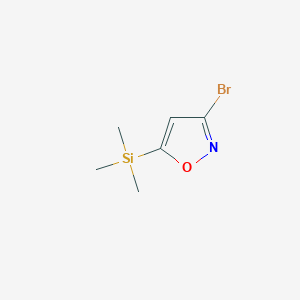
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CM6MT) is a triazinone derivative that has been studied in several scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. CM6MT has potential applications in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a biocompatible agent for drug delivery.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has been studied for its potential applications in several scientific fields. In organic synthesis, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. In medicinal chemistry, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has been studied for its potential as a drug delivery agent, due to its biocompatibility and low toxicity. In biochemistry, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has been studied for its potential as a modulator of enzyme activity, and as a ligand for protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is not yet fully understood. However, it is believed to act as a modulator of enzyme activity, by binding to the active sites of enzymes and inhibiting their activity. 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has also been shown to bind to proteins, which may affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine have not yet been fully studied. However, it has been shown to inhibit the activity of enzymes, which may affect the biochemical pathways in which they are involved. 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has also been shown to bind to proteins, which may affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine for laboratory experiments include its high purity, low toxicity, and biocompatibility. However, there are some limitations to using 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully studied.
Zukünftige Richtungen
The potential applications of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine are numerous, and there are many future directions for research. Some potential future directions for research include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other organic synthesis. Additionally, further studies of its potential as a drug delivery agent and as a modulator of enzyme activity are needed.
Synthesemethoden
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be synthesized using a variety of methods, including the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium azide. This reaction produces the desired compound in high yields, with a purity of up to 98%. Other methods for the synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine include the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium amide, and the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with potassium azide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trimethoxy-1,3,5-triazine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 2,4,6-trimethoxy-1,3,5-triazine is reacted with formaldehyde and hydrochloric acid to form 4-(chloromethyl)-2,6-dimethoxy-1,3,5-triazine.", "Step 2: The resulting intermediate is then reacted with sodium hydroxide in methanol to form 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-ol.", "Step 3: Finally, the triazin-2-ol is treated with hydrochloric acid to form the desired product, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine." ] } | |
CAS-Nummer |
1853-97-0 |
Produktname |
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine |
Molekularformel |
C5H7ClN4O |
Molekulargewicht |
174.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




